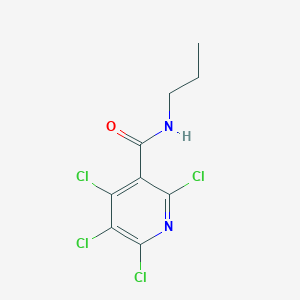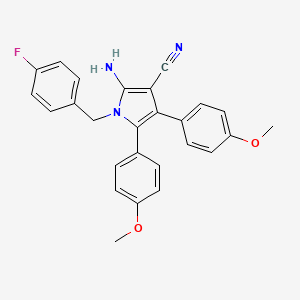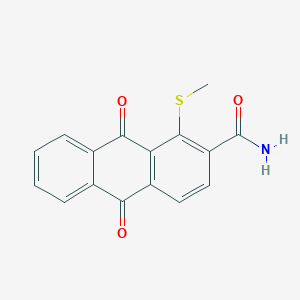
2,4,5,6-tetrachloro-N-propylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrachloro-N-propylpyridine-3-carboxamide is a chlorinated heterocyclic compound known for its significant applications in various fields of chemistry and industry. This compound is characterized by its high reactivity due to the presence of multiple chlorine atoms, making it a valuable building block in organic synthesis .
Preparation Methods
The synthesis of 2,4,5,6-tetrachloro-N-propylpyridine-3-carboxamide typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pentachloropyridine with propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve large-scale chlorination processes, where pyridine is treated with chlorine gas in the presence of a catalyst. The resulting pentachloropyridine is then reacted with propylamine to yield the desired compound .
Chemical Reactions Analysis
2,4,5,6-Tetrachloro-N-propylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Due to the electron-deficient nature of the chlorinated pyridine ring, nucleophilic substitution reactions are common.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide yields methoxy-substituted pyridines .
Scientific Research Applications
2,4,5,6-Tetrachloro-N-propylpyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,5,6-tetrachloro-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s chlorinated pyridine ring allows it to bind to nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,4,5,6-Tetrachloro-N-propylpyridine-3-carboxamide can be compared with other chlorinated pyridine derivatives, such as:
Pentachloropyridine: Known for its high reactivity and use in organic synthesis.
2,3,5,6-Tetrachloropyridine: Used as an intermediate in the production of agrochemicals.
3-Chloro-2,4,5,6-tetrafluoropyridine: Another halogenated pyridine with applications in material science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propyl group, which can influence its reactivity and applications .
Properties
Molecular Formula |
C9H8Cl4N2O |
|---|---|
Molecular Weight |
302.0 g/mol |
IUPAC Name |
2,4,5,6-tetrachloro-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H8Cl4N2O/c1-2-3-14-9(16)4-5(10)6(11)8(13)15-7(4)12/h2-3H2,1H3,(H,14,16) |
InChI Key |
AUAMIGZQVJOEFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11505996.png)

![Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B11506001.png)
![N-[(Adamantan-1-YL)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B11506005.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B11506006.png)
![3-[2-(3,4-Diethoxy-phenyl)-acetylamino]-benzofuran-2-carboxylic acid methyl ester](/img/structure/B11506012.png)
![3-(3,4-dichlorophenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11506024.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11506037.png)
![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide](/img/structure/B11506052.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11506060.png)
![Ethyl 4-amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidine-5-carboxylate](/img/structure/B11506061.png)
![1,2,5,6-tetraphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11506073.png)
![N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]-4-fluorobenzamide](/img/structure/B11506074.png)
